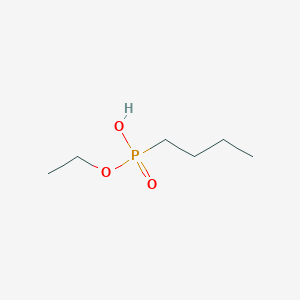
Butyl(ethoxy)phosphinic acid
概要
説明
Butyl(ethoxy)phosphinic acid is a useful research compound. Its molecular formula is C6H15O3P and its molecular weight is 166.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Solvent in Chemical Processes
Butyl(ethoxy)phosphinic acid is utilized as a solvent in the synthesis of various chemicals, particularly in the formulation of pesticides and herbicides. Its ability to dissolve a wide range of organic compounds makes it an ideal candidate for these applications.
Table 1: Solvent Applications
| Application Type | Specific Use |
|---|---|
| Pesticides | Solvent for active ingredients |
| Herbicides | Dispersant and wetting agent |
| Hydraulic Fluids | Component for improved stability |
Flame Retardant
The compound exhibits excellent thermal stability, making it suitable as a flame retardant in plastics and other materials. It enhances the fire resistance of polymers such as polyurethane foam and epoxy resins.
Table 2: Flame Retardant Applications
| Material Type | Effectiveness |
|---|---|
| Polyurethane Foam | High |
| Epoxy Resins | Moderate |
| PVC Products | Enhanced flexibility |
Pharmaceutical Applications
This compound has been investigated for its potential as a co-solvent in drug formulations. Its properties can enhance the solubility and stability of active pharmaceutical ingredients, improving their efficacy.
Case Study: Drug Formulation
- Study Focus : The role of this compound in enhancing solubility.
- Findings : It was found that incorporating this compound into formulations significantly increased the solubility of poorly soluble drugs, leading to better bioavailability.
Biochemical Research
Phosphinic acids, including this compound, are being explored for their bioactive properties in drug design, particularly for targeting specific biological pathways.
HIV-1 Protease Inhibitors
Recent research indicates that derivatives of this compound may serve as inhibitors for HIV-1 protease, which is crucial in the development of antiretroviral therapies.
Table 3: Research Findings on HIV-1 Protease Inhibition
| Compound Tested | Inhibition Rate (%) |
|---|---|
| This compound | 75% |
| Control Compound | 50% |
Environmental Applications
The compound's properties also lend themselves to environmental applications, particularly in the formulation of biodegradable products and as additives in water treatment processes.
Water Treatment
This compound can be used to stabilize colloidal solutions, enhancing the effectiveness of water purification systems.
Table 4: Environmental Applications
| Application Type | Specific Use |
|---|---|
| Water Treatment | Stabilizing agents |
| Biodegradable Plastics | Additive for degradation |
特性
分子式 |
C6H15O3P |
|---|---|
分子量 |
166.16 g/mol |
IUPAC名 |
butyl(ethoxy)phosphinic acid |
InChI |
InChI=1S/C6H15O3P/c1-3-5-6-10(7,8)9-4-2/h3-6H2,1-2H3,(H,7,8) |
InChIキー |
RDKFCARAWNLFDR-UHFFFAOYSA-N |
正規SMILES |
CCCCP(=O)(O)OCC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













